molecular formula C9H14O B083054 Cyclohexanone, 2-(1-methylethylidene)- CAS No. 13747-73-4

Cyclohexanone, 2-(1-methylethylidene)-

Cat. No.: B083054
CAS No.: 13747-73-4
M. Wt: 138.21 g/mol
InChI Key: MMTBDIDPDFBJIC-UHFFFAOYSA-N
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Description

It is a derivative of cyclohexanone, characterized by the presence of an isopropylidene group attached to the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-(1-methylethylidene)- typically involves the reaction of cyclohexanone with isopropylidene derivatives under specific conditions. One common method is the aldol condensation reaction, where cyclohexanone reacts with acetone in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of acetone, followed by dehydration to yield Cyclohexanone, 2-(1-methylethylidene)- .

Industrial Production Methods

In industrial settings, the production of Cyclohexanone, 2-(1-methylethylidene)- may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as metal oxides or zeolites, can also be employed to facilitate the reaction and improve selectivity. Additionally, optimizing reaction parameters such as temperature, pressure, and reactant concentrations is crucial for achieving high yields and purity in industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(1-methylethylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanone, 2-(1-methylethylidene)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Cyclohexanone, 2-(1-methylethylidene)- can be compared with other similar compounds, such as:

Biological Activity

Cyclohexanone, 2-(1-methylethylidene)-, also known as 2-isopropylidenecyclohexanone, is a compound with significant biological activity that has garnered attention in various fields including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C9_9H14_{14}O
  • Molecular Weight : 138.2069 g/mol
  • CAS Registry Number : 13747-73-4
  • IUPAC Name : Cyclohexanone, 2-(1-methylethylidene)-

Synthesis

The synthesis of Cyclohexanone, 2-(1-methylethylidene)- typically involves the aldol condensation of cyclohexanone with acetone in the presence of a base catalyst like sodium hydroxide. This reaction generates an enolate intermediate that subsequently undergoes nucleophilic addition followed by dehydration to yield the desired compound.

Antimicrobial Properties

Cyclohexanone derivatives have been studied for their antimicrobial properties. Research indicates that compounds derived from cyclohexanones exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays have demonstrated that these compounds can inhibit bacterial growth effectively .

Compound Target Bacteria Inhibition Zone (mm)
Cyclohexanone Derivative 1Staphylococcus aureus15
Cyclohexanone Derivative 2Escherichia coli12

Anti-inflammatory Effects

Studies have suggested that Cyclohexanone, 2-(1-methylethylidene)- may possess anti-inflammatory properties. The compound has been shown to modulate inflammatory pathways, potentially reducing cytokine production in various cell types. This activity is particularly relevant in the context of chronic inflammatory diseases .

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of cyclohexanone derivatives have indicated their potential as anticancer agents. For instance, certain derivatives were found to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

The biological activity of Cyclohexanone, 2-(1-methylethylidene)- is believed to involve its interaction with specific molecular targets within cells:

  • Nucleophilic/Electrophilic Interactions : The compound can act as either a nucleophile or an electrophile depending on the surrounding conditions, allowing it to participate in various biochemical reactions.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes related to inflammation and cell proliferation .

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated several cyclohexanone derivatives for their antimicrobial activity. Results showed that some derivatives had significant inhibitory effects on pathogenic bacteria, suggesting their potential use in developing new antimicrobial agents .
  • Anti-inflammatory Research :
    In a controlled experiment involving inflammatory models, Cyclohexanone, 2-(1-methylethylidene)- was administered to assess its impact on cytokine levels. The results indicated a marked decrease in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.
  • Cytotoxicity Assessment :
    Research involving cancer cell lines demonstrated that certain cyclohexanone derivatives could induce apoptosis more effectively than standard chemotherapeutics, highlighting their potential as novel anticancer agents .

Properties

IUPAC Name

2-propan-2-ylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTBDIDPDFBJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160197
Record name 2-(1-Methylethylidene)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13747-73-4
Record name 2-(1-Methylethylidene)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13747-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylethylidene)cyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013747734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Methylethylidene)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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